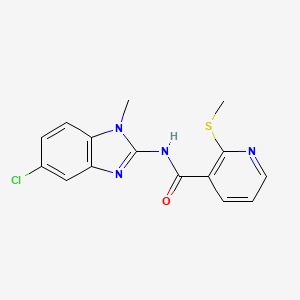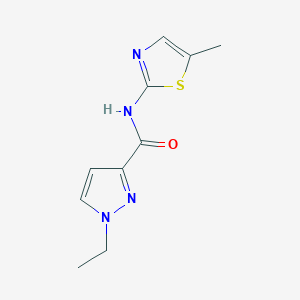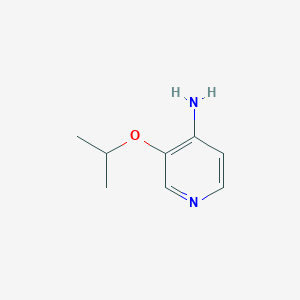
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl 2-chlorobenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl 2-chlorobenzenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects.
Scientific Research Applications
Catalytic Synthesis Approaches
In the field of organic chemistry, the synthesis and functionalization of isoindolinone and other heterocyclic compounds represent a significant area of research. For example, Mancuso et al. (2014) describe divergent palladium iodide catalyzed multicomponent carbonylative approaches to synthesize functionalized isoindolinone and isobenzofuranimine derivatives. This study highlights the versatility of palladium-catalyzed reactions in synthesizing complex molecules, which could potentially include derivatives similar to 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl 2-chlorobenzenecarboxylate (Mancuso et al., 2014).
Environmental Degradation Studies
The environmental degradation and transformation of chlorinated organic compounds, including chlorobenzenes, have been the subject of extensive study. Sedlak and Andren (1991) explored the degradation of chlorobenzene by hydroxyl radicals generated with Fenton's reagent, revealing insights into the oxidative degradation pathways that such compounds may undergo in environmental contexts (Sedlak & Andren, 1991).
Hemoglobin Oxygen Affinity Modulation
Research into allosteric modifiers of hemoglobin has identified compounds that can decrease the oxygen affinity of hemoglobin, suggesting potential therapeutic applications for conditions requiring modulation of oxygen delivery. Randad et al. (1991) synthesized and tested compounds for their ability to act as allosteric effectors, demonstrating the potential medical applications of chemical synthesis in developing treatments for conditions like ischemia or stroke (Randad et al., 1991).
Catalytic Functionalization of Heterocycles
The catalytic functionalization of heterocycles, such as indoles and naphthols, with thiols under conditions of molecular oxygen, has been studied by Maeda et al. (2004). This research provides valuable methodologies for the synthesis of sulfanyl derivatives, which could be applicable in synthesizing compounds with structural similarities to 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl 2-chlorobenzenecarboxylate, expanding the utility of such compounds in various chemical contexts (Maeda et al., 2004).
properties
IUPAC Name |
[2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropyl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO3/c25-22-13-7-6-12-21(22)24(28)29-16-19(14-17-8-2-1-3-9-17)26-15-18-10-4-5-11-20(18)23(26)27/h1-13,19H,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDOZGUZOCRTDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC3=CC=CC=C3)COC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl 2-chlorobenzenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Hydroxyethyl)amino]benzonitrile](/img/structure/B2762610.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2762612.png)
![(Z)-2-(3,4-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2762614.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2762617.png)
![2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one](/img/structure/B2762619.png)


![1-[(2-Chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxamide](/img/structure/B2762623.png)
![2-Chloro-N-[(4-fluorophenyl)methyl]-N-(thiolan-3-ylmethyl)acetamide](/img/structure/B2762627.png)

![[1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2762631.png)